molecular formula C12H19BBrFO3Si B2977664 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid CAS No. 2377608-15-4

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid

Cat. No. B2977664
CAS RN: 2377608-15-4
M. Wt: 349.08
InChI Key: NZMKNLOVGTXSAN-UHFFFAOYSA-N
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Description

“6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid” is a boronic acid derivative with a molecular formula of C12H19BBrFO3Si . It’s also referred to as BDF.

Scientific Research Applications

Synthesis and Functionalization

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid serves as an important intermediate in the synthesis of complex organic molecules due to its reactive boronic acid group. The boronic acid moiety facilitates cross-coupling reactions, notably Suzuki coupling, allowing for the introduction of various aryl or alkyl groups into the molecule. For instance, Da̧browski et al. (2007) describe the use of a related boronic acid derivative in creating ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showcasing the potential of boronic acids in constructing architecturally complex boron-containing compounds with significant steric hindrance Da̧browski, Kurach, Luliński, & Serwatowski, 2007. Furthermore, Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of boronic acids in halodeboronation reactions, highlighting their role in efficiently synthesizing halogenated aromatic compounds Szumigala, Devine, Gauthier, & Volante, 2004.

Advancements in Heterocyclic Chemistry

Boronic acids, including derivatives like 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid, are instrumental in heterocyclic chemistry, enabling the synthesis of heterocyclic compounds and polymers. For instance, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent use in creating 3,5-disubstituted 2-fluoropyridines and 2-pyridones demonstrates the critical role of boronic acids in accessing fluorinated heterocycles with potential pharmaceutical applications Sutherland & Gallagher, 2003.

Material Science and Polymer Chemistry

Boronic acid derivatives are pivotal in material science and polymer chemistry for synthesizing novel materials with unique properties. Neilson et al. (2007) described the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through Suzuki coupling reactions involving boronic acid intermediates. This work underscores the utility of boronic acids in fabricating polymers with tailored light emission properties, expanding the applications of boronic acids beyond pharmaceuticals to include materials science Neilson, Budy, Ballato, & Smith, 2007.

properties

IUPAC Name

[6-bromo-3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BBrFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(14)10(11(9)15)13(16)17/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMKNLOVGTXSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)O[Si](C)(C)C(C)(C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BBrFO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid

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